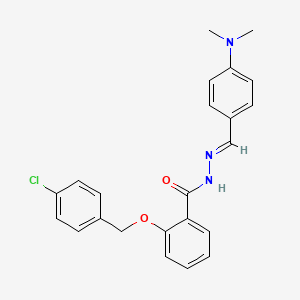
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features a combination of allyloxy, benzylidene, hydrazino, methoxyphenyl, and oxoacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyloxy group can yield 2-(2-(2-formyl)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide, while reduction of the benzylidene group can yield 2-(2-(2-(allyloxy)benzyl)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: It may have therapeutic potential due to its unique chemical structure, which could interact with biological targets in novel ways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s hydrazino and oxoacetamide groups may allow it to form hydrogen bonds or coordinate with metal ions, influencing biological pathways and molecular interactions. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole: Known for its use in the identification of additives in food packaging.
Uniqueness
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
767310-60-1 |
|---|---|
Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-N'-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-11-26-17-10-5-4-7-14(17)13-20-22-19(24)18(23)21-15-8-6-9-16(12-15)25-2/h3-10,12-13H,1,11H2,2H3,(H,21,23)(H,22,24)/b20-13+ |
InChI Key |
BEUCKCKCBNFGGF-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC=C |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12018524.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12018527.png)


![N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12018556.png)
![ethyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12018557.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018558.png)


![[1-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12018570.png)

![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12018577.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018587.png)
